molecular formula C12H16N4O B1475926 3-Azido-1-(4-methoxyphenethyl)azetidine CAS No. 2098122-23-5

3-Azido-1-(4-methoxyphenethyl)azetidine

Cat. No.: B1475926
CAS No.: 2098122-23-5
M. Wt: 232.28 g/mol
InChI Key: AUTUWLQKUQBDNJ-UHFFFAOYSA-N
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Description

3-Azido-1-(4-methoxyphenethyl)azetidine: is a nitrogen-rich azetidine derivative with the molecular formula C12H16N4O. This compound features an azetidine ring substituted with an azido group and a 4-methoxyphenethyl group. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and makes them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-(4-methoxyphenethyl)azetidine typically involves the following steps:

    Formation of the Azetidine Ring:

    Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the azetidine ring is replaced by an azide ion.

    Attachment of the 4-Methoxyphenethyl Group: The 4-methoxyphenethyl group can be attached through various coupling reactions, such as Suzuki or Sonogashira couplings.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The azetidine ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the azido group can yield amines or other reduced products.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the azido group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide or other azide sources are commonly used.

Major Products:

    Oxidation Products: Various oxidized azetidine derivatives.

    Reduction Products: Amines or other reduced forms of the compound.

    Substitution Products: Azetidine derivatives with different substituents replacing the azido group.

Scientific Research Applications

Chemistry: 3-Azido-1-(4-methoxyphenethyl)azetidine is used as a building block in the synthesis of complex organic molecules. Its unique reactivity due to the azetidine ring strain makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: They are also explored for their antimicrobial and antibacterial properties .

Industry: In the industrial sector, azetidine derivatives are used in the production of polymers and materials with specific properties, such as antibacterial coatings and non-viral gene transfection agents .

Mechanism of Action

The mechanism of action of 3-Azido-1-(4-methoxyphenethyl)azetidine involves its reactivity due to the ring strain of the azetidine ring. The azido group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological targets. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or material science .

Comparison with Similar Compounds

    Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity due to ring strain.

    Other Azetidines: Various azetidine derivatives with different substituents, such as 3-alkoxyazetidines.

Properties

IUPAC Name

3-azido-1-[2-(4-methoxyphenyl)ethyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-17-12-4-2-10(3-5-12)6-7-16-8-11(9-16)14-15-13/h2-5,11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTUWLQKUQBDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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